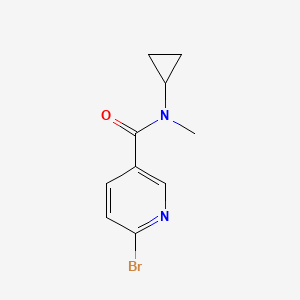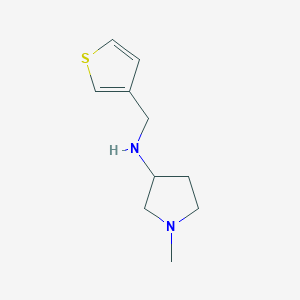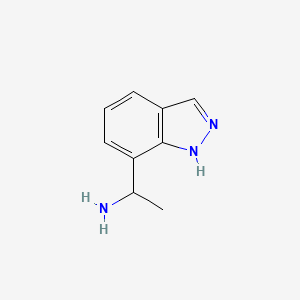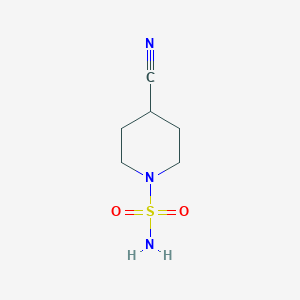
1,3,5-Hexatriene, octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Hexatriene, octafluoro- is a fluorinated derivative of 1,3,5-hexatriene. This compound is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart. The molecular formula for 1,3,5-Hexatriene, octafluoro- is C6F8 .
Méthodes De Préparation
The synthesis of 1,3,5-Hexatriene, octafluoro- can be achieved through various methods. One common approach involves the electrochemical fluorination of 1,3,5-hexatriene using an inert electrode as the working electrode and a counter electrode . This process typically requires a solution of adipic acid and specific reaction conditions to ensure the successful incorporation of fluorine atoms into the hexatriene structure.
Analyse Des Réactions Chimiques
1,3,5-Hexatriene, octafluoro- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Hexatriene, octafluoro- has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for various biological applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,5-Hexatriene, octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound. The pathways involved often include pericyclic reactions, such as cycloaddition and electrocyclic reactions, which are facilitated by the compound’s conjugated system .
Comparaison Avec Des Composés Similaires
1,3,5-Hexatriene, octafluoro- can be compared to other similar compounds, such as:
1,3,5-Hexatriene: The non-fluorinated version, which has different reactivity and electronic properties due to the absence of fluorine atoms.
1,3,5-Hexatriene, (E)-: A stereoisomer of 1,3,5-hexatriene with distinct physical and chemical properties.
1,3,5-Hexatriene, (Z)-: Another stereoisomer with unique characteristics compared to the (E)-isomer.
The uniqueness of 1,3,5-Hexatriene, octafluoro- lies in its high degree of fluorination, which imparts distinct electronic properties and reactivity patterns that are not observed in its non-fluorinated or partially fluorinated counterparts.
Propriétés
Formule moléculaire |
C6F8 |
|---|---|
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
(3E)-1,1,2,3,4,5,6,6-octafluorohexa-1,3,5-triene |
InChI |
InChI=1S/C6F8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/b2-1+ |
Clé InChI |
ZSUMCLJAVFCPFL-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(/C(=C(F)F)F)\F)(\C(=C(F)F)F)/F |
SMILES canonique |
C(=C(C(=C(F)F)F)F)(C(=C(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)


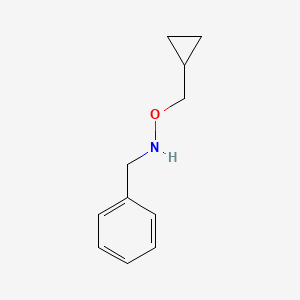

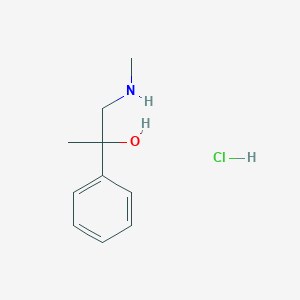
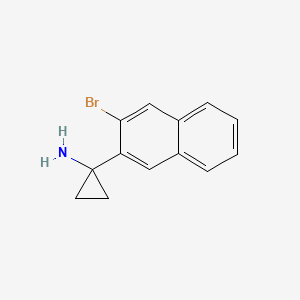
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
